2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

Medicinal Chemistry Building Blocks Structure-Activity Relationship

This fluorinated heterocyclic carboxylic acid combines a difluoroacetic acid moiety with a 6-methoxypyridazine ring—a substitution pattern that directly governs reactivity and lipophilicity for consistent SAR studies. Unlike non-fluorinated or trifluoromethyl analogs, it delivers critical metabolic stability. The carboxylic acid handle enables facile amide coupling, while the pyridazine core supports cross-coupling diversification. Ideal for constructing GnRH antagonist libraries and novel agrochemicals. Secure R&D-scale quantities with verified 97% purity.

Molecular Formula C7H6F2N2O3
Molecular Weight 204.13 g/mol
Cat. No. B11795672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid
Molecular FormulaC7H6F2N2O3
Molecular Weight204.13 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C(C(=O)O)(F)F
InChIInChI=1S/C7H6F2N2O3/c1-14-5-3-2-4(10-11-5)7(8,9)6(12)13/h2-3H,1H3,(H,12,13)
InChIKeyQFHZLZWYYLFPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid: A Fluorinated Pyridazine Building Block for Sourcing and Procurement


2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (CAS 1706439-48-6) is a fluorinated heterocyclic carboxylic acid with the molecular formula C7H6F2N2O3 and a molecular weight of 204.13 g/mol . It is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and agrochemical research due to the unique combination of a difluoroacetic acid moiety and a 6-methoxypyridazine ring . This compound is commercially available with cataloged purity levels of 97% and 98% from various suppliers .

Why 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid Cannot Be Substituted with Generic Analogs


Generic substitution fails because the specific substitution pattern on the pyridazine ring directly dictates the reactivity and physicochemical properties of the molecule, which are critical for downstream synthetic applications. Replacing the 6-methoxy group with other substituents, or altering the position of the difluoroacetic acid moiety, can lead to significant changes in electronic character and lipophilicity . For instance, compounds like 2-(6-Methoxypyridazin-3-yl)acetic acid lack the crucial difluoro group [1], while analogs like 2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid possess a different, more lipophilic trifluoromethyl group , each resulting in a distinct molecular profile that is not interchangeable in structure-activity relationship (SAR) studies or multi-step syntheses.

2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid: A Comparative Quantitative Evidence Guide for Scientific Sourcing


Structural Differentiation: Pyridazine vs. Pyridine Core in Difluoroacetic Acid Derivatives

The target compound contains a pyridazine ring (1,2-diazine), which is distinct from the pyridine ring found in a closely related analog, 2,2-difluoro-2-(6-methoxypyridin-2-yl)acetic acid . This difference in the heterocyclic core results in a different molecular formula (C7H6F2N2O3 vs. C8H7F2NO3) and molecular weight (204.13 vs. 203.14 g/mol), directly impacting its physical properties and chemical reactivity .

Medicinal Chemistry Building Blocks Structure-Activity Relationship

Predicted pKa and Lipophilicity Comparison with a Pyridine Analog

The pyridazine ring is less basic than a pyridine ring, which suggests that the target compound's carboxylic acid will be more acidic. The predicted pKa for the closely related 2,2-difluoro-2-(6-methoxypyridin-2-yl)acetic acid is 1.36 ± 0.12 . While not directly measured for the target compound, this class-level inference supports the rationale that the difluoro group strongly acidifies the molecule, and the pyridazine core will further influence this property compared to its pyridine counterpart.

Physicochemical Properties Drug Design ADME

Differentiation from a Non-Fluorinated Analogue: Impact on Lipophilicity

The target compound's difluoroacetic acid moiety is a key differentiator from its non-fluorinated analog, 2-(6-Methoxypyridazin-3-yl)acetic acid [1]. The replacement of two α-hydrogens with fluorines significantly increases the molecule's lipophilicity and alters its metabolic stability, a well-documented class-level effect of strategic fluorination in medicinal chemistry [2].

Medicinal Chemistry Fluorine Chemistry Physicochemical Properties

Reactivity Profile: Unique Synthetic Utility as a Building Block

The target compound possesses multiple reactive handles, including a carboxylic acid for standard coupling reactions (e.g., amide bond formation) and a 6-methoxypyridazine ring that can undergo further functionalization . In contrast, analogs with different substituents on the pyridazine core, such as the 2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid , would exhibit a different electronic profile and steric bulk, leading to altered reactivity in subsequent synthetic steps. This specific combination of functional groups makes it a unique intermediate for constructing more complex heterocyclic scaffolds.

Organic Synthesis Synthetic Intermediate Heterocyclic Chemistry

Differentiation in Molecular Weight and Elemental Composition

The target compound has a molecular weight of 204.13 g/mol and a distinct elemental composition (C7H6F2N2O3) . This differentiates it from a structurally related compound with a different substitution pattern, such as 2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid, which has the formula C8H7F2NO3 and a weight of 203.14 g/mol . The difference arises from the replacement of a nitrogen with a carbon in the heterocyclic ring.

Compound Characterization Analytical Chemistry Quality Control

Key Research and Industrial Applications for 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid


Synthesis of Fluorinated Pyridazine Libraries for Drug Discovery

This compound is an ideal starting material for constructing libraries of fluorinated pyridazine derivatives due to its dual functionality. The carboxylic acid group allows for facile attachment to various amine scaffolds, while the pyridazine core can be further diversified through metal-catalyzed cross-coupling reactions . Its unique difluoro motif is a key structural element in the development of metabolically stable drug candidates.

Investigating Structure-Activity Relationships (SAR) of Heterocyclic Carboxylic Acids

The compound serves as a critical tool for SAR studies focused on the impact of heterocycle choice on biological activity. Its pyridazine core provides a direct comparison point against analogs containing pyridine or other diazine rings, allowing researchers to map the influence of the additional nitrogen atom on target binding and selectivity .

As a Building Block in the Development of GnRH Antagonists and Related Therapeutics

The 6-methoxypyridazin-3-yl moiety is a known substructure in potent non-peptide GnRH antagonists, such as TAK-385 (Relugolix) . While the target compound is not the final drug, it serves as a versatile intermediate for exploring novel compounds in this therapeutically important class. Its specific substitution pattern provides a foundation for building more complex molecules targeting the GnRH receptor.

As a Synthetic Intermediate in Agrochemical Discovery

Fluorinated heterocycles are a mainstay in modern agrochemical discovery due to their enhanced metabolic stability and bioavailability . The unique combination of a pyridazine ring and a difluoroacetic acid group makes this compound a valuable scaffold for synthesizing novel herbicides, fungicides, or insecticides with potentially improved environmental fate and efficacy profiles.

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